![molecular formula C9H11BrClN3S2 B2855596 N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride CAS No. 2418705-53-8](/img/structure/B2855596.png)
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Analgesic Activity
Compounds related to thiazole have been used to develop analgesic (pain-relieving) drug molecules . They could potentially be used in the treatment of various types of pain.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . They could be used in the development of drugs for conditions involving inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics .
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . They could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown potential as antiviral agents . They could be used in the development of drugs for viral diseases.
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension or edema.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . They could potentially be used in the development of cancer treatments.
Future Directions
properties
IUPAC Name |
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S2.ClH/c10-7-5-13-9(15-7)6-11-2-1-8-12-3-4-14-8;/h3-5,11H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRHDZRTSBQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCNCC2=NC=C(S2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride |
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